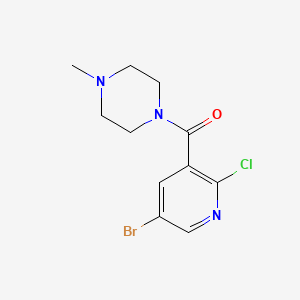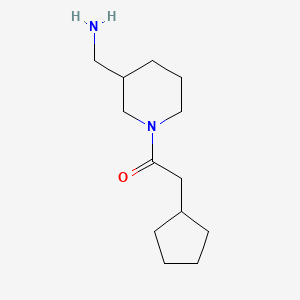![molecular formula C11H14N4 B1464974 [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247558-07-1](/img/structure/B1464974.png)
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Vue d'ensemble
Description
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine: is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dimethylphenyl group attached to the triazole ring, which is further linked to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a dimethylbenzene derivative reacts with the triazole ring.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cellular pathways, affecting signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethylphenyl)pyrrolidine: This compound shares the dimethylphenyl group but has a pyrrolidine ring instead of a triazole ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar triazole ring but different substituents on the aromatic ring.
Uniqueness:
Structural Features: The presence of both the dimethylphenyl group and the triazole ring in [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine provides unique chemical and biological properties.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic chemistry.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its significance and potential for further research and development.
Propriétés
IUPAC Name |
[1-(2,3-dimethylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-4-3-5-11(9(8)2)15-7-10(6-12)13-14-15/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJRNGMQDOMUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(N=N2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464892.png)

![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464897.png)

![[1-(2-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464900.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464901.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)

![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464910.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)

![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
